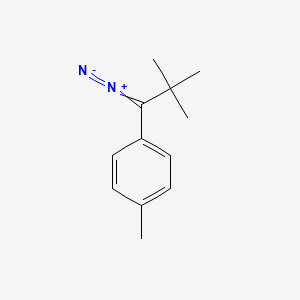
1-(1-Diazo-2,2-dimethylpropyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Diazo-2,2-dimethylpropyl)-4-methylbenzene is an organic compound characterized by the presence of a diazo group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Diazo-2,2-dimethylpropyl)-4-methylbenzene typically involves the diazotization of 4-methylbenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid, which facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Diazo-2,2-dimethylpropyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(1-Diazo-2,2-dimethylpropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Diazo-2,2-dimethylpropyl)-4-methylbenzene involves its interaction with molecular targets through the diazo group. This group can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazo-2,2-dimethylpropane
- 1-Diazo-2,2-dimethylpropan
- 1-Diazo-2,2-diméthylpropane
Uniqueness
1-(1-Diazo-2,2-dimethylpropyl)-4-methylbenzene is unique due to the presence of both the diazo group and the methylbenzene ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research.
Properties
CAS No. |
133861-35-5 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-(1-diazo-2,2-dimethylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C12H16N2/c1-9-5-7-10(8-6-9)11(14-13)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
NSNODQAJZTXBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=[N+]=[N-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

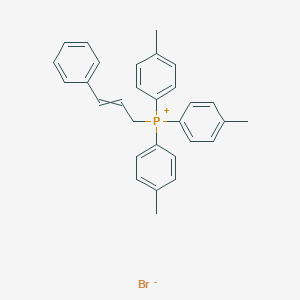
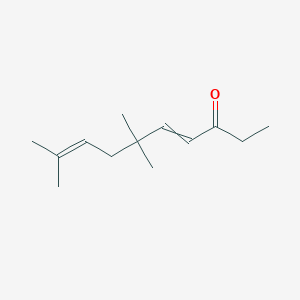
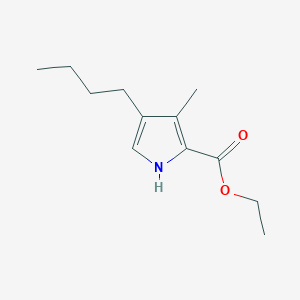

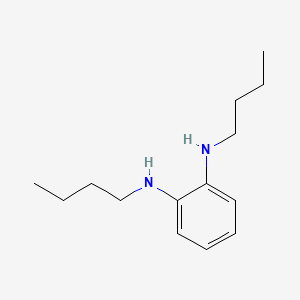
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
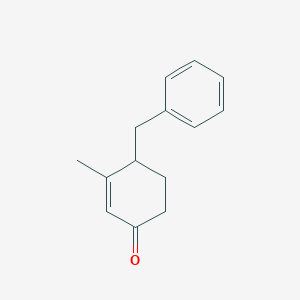
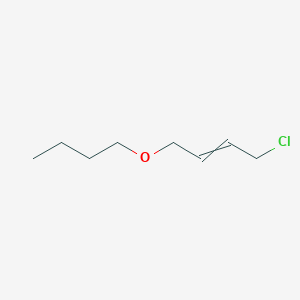
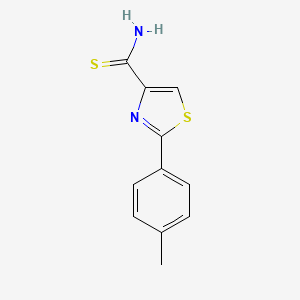
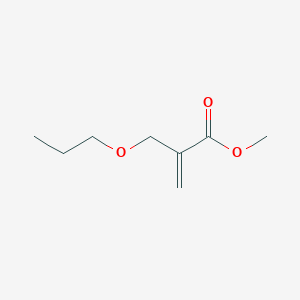
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
